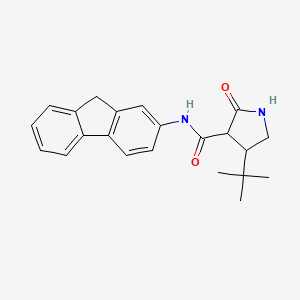![molecular formula C17H13Cl2N3O2S B2364358 1-(2,4-diclorobencil)-2(1H)-piridinona-3-[5-(alilsulfánil)-1,3,4-oxadiazol-2-il] CAS No. 477853-17-1](/img/structure/B2364358.png)
1-(2,4-diclorobencil)-2(1H)-piridinona-3-[5-(alilsulfánil)-1,3,4-oxadiazol-2-il]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone" is a synthetic organic molecule. It combines elements from different functional groups, resulting in unique chemical properties. This compound may exhibit potential for various applications in scientific research due to its distinctive molecular architecture.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, this compound might serve as an intermediate for more complex molecules. Its diverse functional groups make it a valuable scaffold for designing novel pharmaceuticals or agrochemicals.
Biology
In biological research, the compound could act as a probe for studying enzyme functions or cellular pathways. Its varied functionality might interact with different biological targets, offering insights into biochemical mechanisms.
Medicine
Potential medicinal applications could include antimicrobial or anticancer activities. The specific interactions of its functional groups with biological molecules might lead to the development of new therapeutic agents.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, owing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multi-step organic synthesis. The first step is the formation of the 1,3,4-oxadiazole ring. This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions. The allylsulfanyl group is introduced via nucleophilic substitution reactions. Finally, the 2(1H)-pyridinone moiety is coupled with the 2,4-dichlorobenzyl group through alkylation or acylation reactions, under basic or acidic conditions, respectively.
Industrial Production Methods
Industrial synthesis may leverage optimized versions of the above reactions, aiming for high yield and efficiency. Techniques such as continuous flow chemistry could be employed to ensure scalability. Reaction conditions, such as temperature and pressure, would be precisely controlled to maximize output while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The sulfur atom in the allylsulfanyl group can undergo oxidation, forming sulfoxides or sulfones.
Reduction: : Reduction of the pyridinone ring might lead to dihydropyridine derivatives.
Substitution: : The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Dihydropyridine derivatives.
Substitution: : Substituted benzyl derivatives.
Mecanismo De Acción
The compound’s mechanism of action in biological systems could involve binding to specific molecular targets, like enzymes or receptors. For example, the oxadiazole ring might interact with metal ions, while the allylsulfanyl group could form reversible covalent bonds with thiol-containing enzymes. The pathways involved would depend on the specific biological context but could include inhibition or activation of enzyme activities or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar compounds might include other derivatives of oxadiazole and pyridinone. These compounds could share some chemical properties but differ in reactivity and biological activity. Examples include:
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : Similar in structure but with a methyl group instead of an allylsulfanyl group.
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : Contains a phenyl group, affecting its chemical and biological properties.
This compound's uniqueness lies in its specific combination of functional groups, potentially leading to distinct chemical reactivity and biological effects compared to its analogs.
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-2-8-25-17-21-20-15(24-17)13-4-3-7-22(16(13)23)10-11-5-6-12(18)9-14(11)19/h2-7,9H,1,8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXCPYFKNCMXSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(O1)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
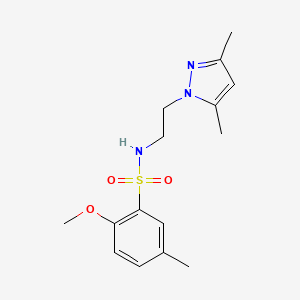
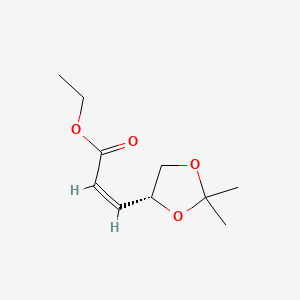
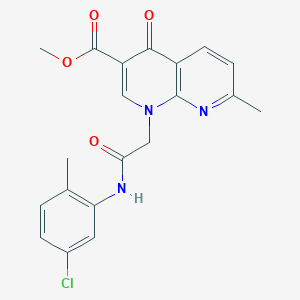
![methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2364280.png)
![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364281.png)
![2-((2-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364283.png)
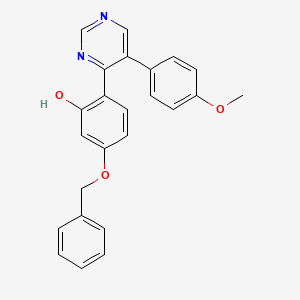
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2364289.png)
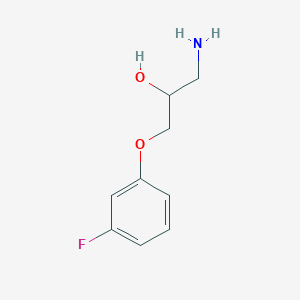
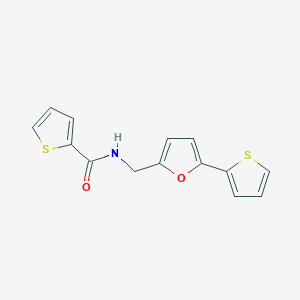
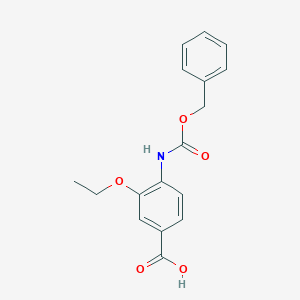
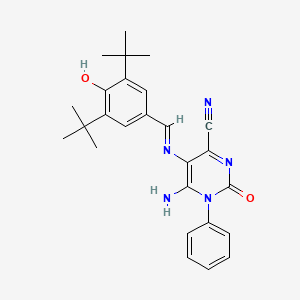
![2-(4-cyclohexylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364294.png)
